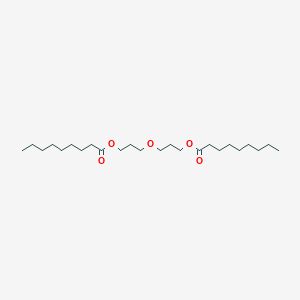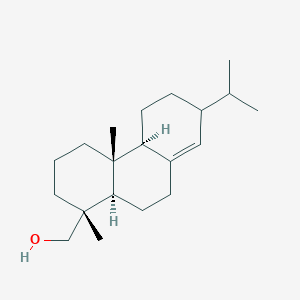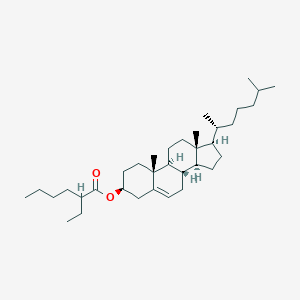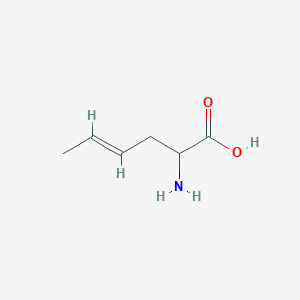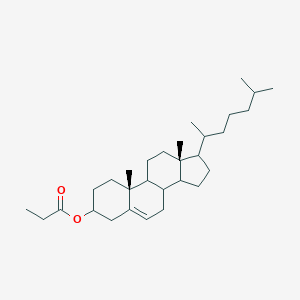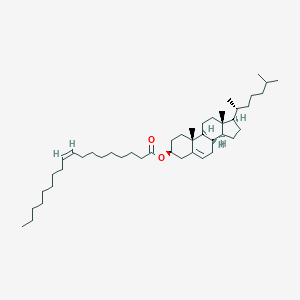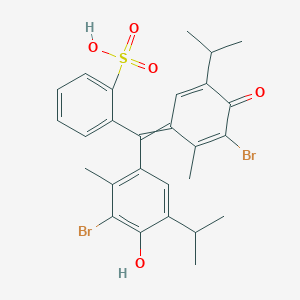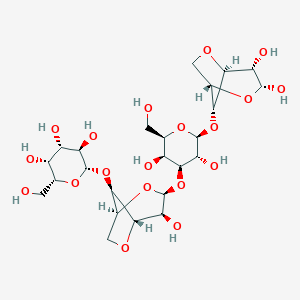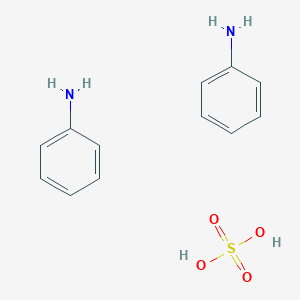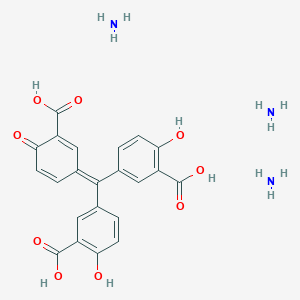
Monosodium 5-sulfoisophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monosodium 5-sulfoisophthalate, also known as this compound, is a useful research compound. Its molecular formula is C8H6O7S.Na and its molecular weight is 269.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that the compound is used in various applications such as catalysis, gas storage, magnetic materials, and luminescence .
Mode of Action
It’s known to act as a sulfonate carboxylate ligand , which suggests it might interact with its targets through ionic interactions.
Biochemical Pathways
It’s used in the synthesis of cationic dyeable polyester (cdp) as a third monomer , suggesting it may play a role in the esterification process in polyester synthesis.
Result of Action
It’s known to improve the dyeability and lightfastness of polyester and nylon fibers , suggesting it may alter the chemical properties of these materials.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known to be stable under normal temperature and pressure . The compound is irritating and corrosive, and can pose certain hazards to aquatic environments .
Properties
CAS No. |
6362-79-4 |
|---|---|
Molecular Formula |
C8H6O7S.Na C8H6NaO7S |
Molecular Weight |
269.19 g/mol |
IUPAC Name |
sodium;3,5-dicarboxybenzenesulfonate |
InChI |
InChI=1S/C8H6O7S.Na/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15); |
InChI Key |
QOOLLUNRNXQIQF-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+] |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O.[Na] |
Key on ui other cas no. |
6362-79-4 |
physical_description |
Liquid; Dry Powder |
Pictograms |
Corrosive; Irritant; Health Hazard |
Related CAS |
7800-91-1 |
Synonyms |
3,5-Dicarboxybenzenesulfonicacid,Nasalt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


